Cas no 1036109-21-3 (N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide)

N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide structure
1036109-21-3 structure
Product name:N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide
CAS No:1036109-21-3
MF:C19H31N5O3
MW:377.481144189835
CID:6265555
PubChem ID:18208029

N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide
    • 1036109-21-3
    • Z89215870
    • EN300-26684104
    • AKOS034659302
    • Inchi: 1S/C19H31N5O3/c20-16-19(4-2-1-3-5-19)21-17(25)14-22-6-8-23(9-7-22)15-18(26)24-10-12-27-13-11-24/h1-15H2,(H,21,25)
    • InChI Key: NQQRPGHWVYNGFW-UHFFFAOYSA-N
    • SMILES: O=C(CN1CCN(CC(N2CCOCC2)=O)CC1)NC1(C#N)CCCCC1

Computed Properties

  • Exact Mass: 377.24268987g/mol
  • Monoisotopic Mass: 377.24268987g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 567
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 88.9Ų
  • XLogP3: 0

N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26684104-0.05g
1036109-21-3 90%
0.05g
$212.0 2023-09-12

Additional information on N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide

Comprehensive Overview of N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide (CAS No. 1036109-21-3)

The compound N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide, identified by its CAS No. 1036109-21-3, is a sophisticated organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its intricate structure, featuring a cyanocyclohexyl group, a morpholin-4-yl moiety, and a piperazin-1-yl backbone, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in modulating enzyme activity and receptor interactions, which could pave the way for novel therapeutic agents.

In recent years, the demand for small-molecule inhibitors and targeted therapies has surged, driven by advancements in precision medicine. N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide aligns with this trend, as its unique chemical framework suggests potential utility in addressing protein-protein interactions and signal transduction pathways. These properties are highly relevant to contemporary research on cancer therapeutics, neurodegenerative diseases, and metabolic disorders, which dominate current scientific discourse.

The synthesis of CAS No. 1036109-21-3 involves multi-step organic reactions, including amide coupling and nucleophilic substitution, to achieve its complex architecture. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC purification are critical for confirming its purity and structural integrity. These methodologies are frequently searched by chemists and researchers aiming to replicate or modify the compound for further studies, reflecting its growing importance in medicinal chemistry.

From a commercial perspective, N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide is available through specialized chemical suppliers, often in milligram to gram quantities for research purposes. Its high purity grade and custom synthesis options cater to the needs of academic institutions and pharmaceutical companies exploring its biological activity. The compound's structure-activity relationship (SAR) is a focal point for optimizing its efficacy, a topic frequently queried in drug design forums and scientific databases.

Environmental and safety considerations are also paramount when handling CAS No. 1036109-21-3. While not classified as hazardous, standard laboratory precautions—such as the use of personal protective equipment (PPE) and proper ventilation—are recommended. This aligns with the broader industry shift toward green chemistry and sustainable research practices, which are increasingly emphasized in peer-reviewed literature and regulatory guidelines.

In summary, N-(1-cyanocyclohexyl)-2-{4-[2-(morpholin-4-yl)-2-oxoethyl]piperazin-1-yl}acetamide represents a promising candidate for advancing drug discovery efforts. Its structural complexity, combined with its potential biological relevance, positions it as a valuable tool for researchers tackling some of the most pressing challenges in modern medicine. As the scientific community continues to explore its applications, this compound is likely to remain a topic of interest in both academic and industrial settings.

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